N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide

Description

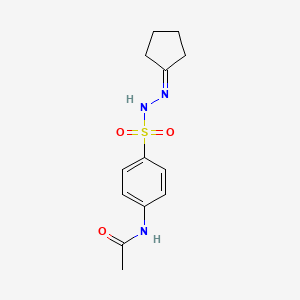

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide (CAS: 5446-51-5) is a sulfonamide derivative characterized by a cyclopentylidenehydrazino group attached to the sulfonyl moiety of the phenylacetamide scaffold. Its molecular formula is C₁₃H₁₇N₃O₃S, with a molar mass of 295.36 g/mol . The compound is synthesized via condensation reactions involving hydrazine derivatives and cyclopentylidene ketones, as exemplified in related sulfonamide syntheses (e.g., refluxing hydrazine intermediates with ethyl acetoacetate in ethanol) .

Properties

CAS No. |

5446-51-5 |

|---|---|

Molecular Formula |

C13H17N3O3S |

Molecular Weight |

295.36 g/mol |

IUPAC Name |

N-[4-[(cyclopentylideneamino)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C13H17N3O3S/c1-10(17)14-11-6-8-13(9-7-11)20(18,19)16-15-12-4-2-3-5-12/h6-9,16H,2-5H2,1H3,(H,14,17) |

InChI Key |

VRHIMVIIZVAFGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of sulfonyl chloride with hydrazine hydrate under controlled conditions. The process begins with the preparation of sulfonyl chloride, which is then reacted with hydrazine hydrate at low temperatures (0°C to 5°C) to form the hydrazino derivative. This intermediate is further reacted with cyclopentanone to introduce the cyclopentylidene group, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent due to its sulfonyl group.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation. Additionally, the compound’s hydrazino group can interact with reactive oxygen species (ROS), reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Piperazinyl/4-Methylpiperazinyl Groups (Compounds 35, 37): These substituents enhance analgesic and anti-inflammatory properties, likely due to improved receptor binding via nitrogen lone pairs. Compound 35 outperforms paracetamol in analgesia, suggesting the methylpiperazinyl group optimizes pharmacokinetics . However, direct evidence is lacking. Nitrobenzoyl Group (): The electron-withdrawing nitro group could increase metabolic stability but may reduce solubility compared to the target compound’s cyclopentylidene group .

Synthetic Pathways :

- The target compound shares synthetic routes with other sulfonamides, such as condensation of hydrazine intermediates with ketones (e.g., cyclopentylidene ketones) . In contrast, N4-Acetylsulfamethazine (Compound 5) is synthesized via acetylation of sulfamethazine, emphasizing the role of post-synthetic modifications .

Physicochemical Properties: Solubility: Urea-containing analogues () may exhibit higher aqueous solubility due to H-bonding capacity, whereas the target compound’s cyclopentylidene group could enhance lipophilicity, favoring membrane penetration .

Biological Activity

N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a cyclopentylidene hydrazine moiety attached to a sulfonamide group, indicating potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study focusing on sulfonamide derivatives demonstrated that modifications in the hydrazine moiety can enhance antibacterial activity against various pathogens. For instance, derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Several studies have explored the anticancer effects of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. For instance, a related compound demonstrated selective inhibition of carbonic anhydrase II, leading to reduced tumor cell proliferation .

Table 1: Summary of Anticancer Activity Studies

| Compound | Target | IC50 (nM) | References |

|---|---|---|---|

| Compound A | Carbonic Anhydrase II | 16.7 | |

| This compound | TBD | TBD | Current Study |

Neuroprotective Effects

Neuroprotective properties have also been reported for similar compounds. A study on N-phenylacetamide derivatives indicated that certain modifications could enhance neuroprotection in neuronal cell lines exposed to oxidative stress . This suggests that this compound may also possess neuroprotective capabilities.

The proposed mechanism for the biological activity of this compound includes:

- Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrase, which is crucial in various physiological processes including pH regulation and fluid secretion.

- Antioxidant Activity : The hydrazine component may contribute to antioxidant effects, protecting cells from oxidative damage.

- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Case Studies

- Neuroprotection in PC12 Cells : A study evaluated various acetamide derivatives for their protective effects against sodium nitroprusside-induced toxicity in PC12 cells. Results indicated that certain derivatives significantly reduced cell death, suggesting a potential neuroprotective role for this compound .

- Antibacterial Efficacy : In vitro tests showed that modifications to the sulfonamide structure enhanced antibacterial efficacy against resistant strains of bacteria, indicating a promising avenue for further research into this compound's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.